
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, also known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. It belongs to the class of psychoactive substances known as "bath salts" and has been associated with serious health problems and addiction. However, MDPV also has potential applications in scientific research, particularly in the study of the central nervous system and drug addiction.
作用机制
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although to a lesser extent. This can lead to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has been found to have a number of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. It can also cause anxiety, paranoia, and psychosis in some users. Long-term use of 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can lead to addiction, cognitive impairment, and other health problems.
实验室实验的优点和局限性
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. It can also be used to study the effects of drug addiction on the brain and behavior. However, there are also limitations to its use, including its potential for abuse and addiction, as well as the ethical concerns surrounding the use of psychoactive substances in research.
未来方向
There are many potential future directions for research involving 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, including the development of new treatments for drug addiction, the study of the long-term effects of 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione use, and the exploration of its potential as a therapeutic agent for other conditions. Researchers may also investigate the effects of 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione on other neurotransmitters and receptor systems in the brain, as well as its interactions with other drugs and substances.
合成方法
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine and sodium borohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine, formaldehyde, and ammonium chloride.
科学研究应用
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has potential applications in scientific research, particularly in the study of the central nervous system and drug addiction. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, leading to increased levels of dopamine and norepinephrine in the brain. This can help researchers better understand the mechanisms of addiction and develop new treatments for drug addiction.
属性
CAS 编号 |
89143-26-0 |
|---|---|
产品名称 |
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione |
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c1-12-5-7-13(8-6-12)18-15(19)11-14(16(18)20)17-9-3-2-4-10-17/h5-8,14H,2-4,9-11H2,1H3 |
InChI 键 |
VKRKHWUEEOGHSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
其他 CAS 编号 |
89143-26-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
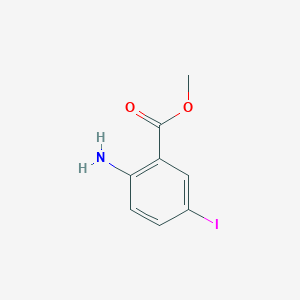
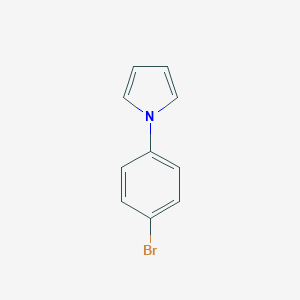
![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)

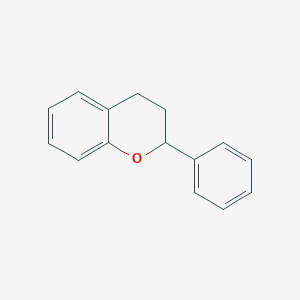


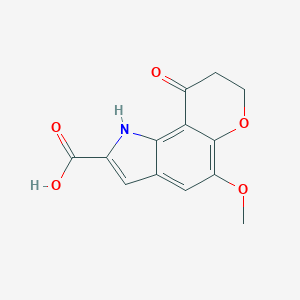
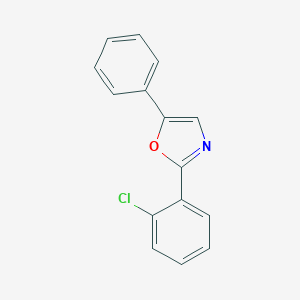
![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)